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molecular formula C4H3BrF4 B103247 4-Bromo-3,3,4,4-tetrafluoro-1-butene CAS No. 18599-22-9

4-Bromo-3,3,4,4-tetrafluoro-1-butene

Cat. No. B103247
M. Wt: 206.96 g/mol
InChI Key: GVCWGFZDSIWLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030515B2

Procedure details

Also, the sulfonic acid salt of formula (1) can be synthesized by starting with 4-bromo-3,3,4,4-tetrafluoro-1-butene which is readily available in the industry, effecting hydroboration with a borane such as 9-borabicyclo[3.3.1]nonane (9-BBN) in a solvent such as n-hexane or tetrahydrofuran by a standard technique, treating the product with an oxidizing agent such as aqueous hydrogen peroxide in the presence of a base such as sodium hydroxide to form 4-bromo-3,3,4,4-tetrafluoro-1-butanol, followed by conversion into a sulfonic acid form and subsequently into a sulfonic acid form.
[Compound]
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([F:9])([F:8])[C:3]([F:7])([F:6])[CH:4]=[CH2:5].B.C12BC(CCC1)CCC2.[OH:20]O.[OH-].[Na+]>O1CCCC1.CCCCCC>[Br:1][C:2]([F:9])([F:8])[C:3]([F:7])([F:6])[CH2:4][CH2:5][OH:20] |f:4.5|

Inputs

Step One
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(C=C)(F)F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12CCCC(CCC1)B2
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC(C(CCO)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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